(4-Methoxypyridin-2-yl)methanol
Overview
Description
The compound "(4-Methoxypyridin-2-yl)methanol" is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis are discussed. For instance, the synthesis of related pyridine derivatives and methanol-based reactions are explored, which could offer insights into the synthesis and properties of "(4-Methoxypyridin-2-yl)methanol" .
Synthesis Analysis
The synthesis of pyridine derivatives often involves catalytic reactions or the use of protecting groups. For example, the double reduction of cyclic sulfonamides has been used to synthesize complex pyrrolidine derivatives, which suggests that similar methodologies could be adapted for synthesizing "(4-Methoxypyridin-2-yl)methanol" . Additionally, photo-methoxylation in acidic methanol has been shown to be promoted by 4-substituted pyridines, indicating that light-induced reactions could be a viable pathway for methoxylation of pyridine substrates .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and spectral data. For instance, the crystal structure of a dioxolane derivative with methoxy-phenyl groups has been elucidated, showing specific configurations and intramolecular hydrogen bonds . This suggests that similar analytical techniques could be employed to determine the molecular structure of "(4-Methoxypyridin-2-yl)methanol".
Chemical Reactions Analysis
Chemical reactions involving methoxy groups in pyridine derivatives have been studied, such as the iodine-mediated rearrangement of tetraarylpiperidin-4-ones to pyrrole derivatives in methanol . This indicates that halogen-mediated reactions in methanol could be relevant for the chemical transformation of "(4-Methoxypyridin-2-yl)methanol". Additionally, the electrochemical oxidation of catechols in methanol has been investigated, which could provide insights into the electrochemical properties of methoxy-substituted pyridines .
Physical and Chemical Properties Analysis
The physical properties of mixtures involving pyridine derivatives and methanol have been characterized, providing data on densities and viscosities . This information could be useful in predicting the solubility and interaction of "(4-Methoxypyridin-2-yl)methanol" with methanol and other solvents. Furthermore, the electrochemical study of methoxy-substituted catechols in methanol could offer a perspective on the redox behavior of methoxy-substituted pyridines .
Scientific Research Applications
1. Structural Characterization in Crystallography
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, closely related to (4-Methoxypyridin-2-yl)methanol, has been used in structural characterization in crystallography. Studies on its mono-hydrobromide monohydrate and methanol solvate forms reveal different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).
2. Organic Synthesis and Chemical Reactions
In the realm of organic synthesis, derivatives of (4-Methoxypyridin-2-yl)methanol play a role in various chemical reactions. For example, methoxy-3,5-dinitropyridines interact with methoxide ion, demonstrating contrasting behaviors based on their methoxy substitution patterns (Biffin et al., 1970). Additionally, 2-acyl-4-aminopyridines, structurally similar to (4-Methoxypyridin-2-yl)methanol, have been utilized as catalysts for selective hydroxyl-directed methanolysis of esters (Sammakia & Hurley, 2000).
3. Surface Chemistry and Catalysis
Compounds similar to (4-Methoxypyridin-2-yl)methanol are used in surface chemistry and catalysis. For instance, studies have utilized methanol to probe surface sites of metal oxide catalysts, exploring how different methoxy species form on various surfaces (Wu et al., 2012).
4. Photochemical Reactions
In photochemistry, the rate of photo-methoxylation of certain compounds is affected by the presence of 4-substituted pyridines, demonstrating the influence of structural variations on photochemical behaviors (Sugimori et al., 1983).
5. Ligand Exchange Reactions
Ligand exchange reactions involving methoxide and various alcohols have been studied using complexes that include methoxypyridine units. These studies enhance understanding of reaction dynamics and molecular interactions in organometallic chemistry (Klausmeyer et al., 2003).
properties
IUPAC Name |
(4-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRUSRMPOUVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445272 | |
Record name | (4-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypyridin-2-yl)methanol | |
CAS RN |
16665-38-6 | |
Record name | (4-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methoxy-pyridin-2-yl)-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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